5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine-3-carboxylic acid and 1-(furan-2-yl)ethylamine.
Amidation Reaction: The carboxylic acid is then reacted with the amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Lacks the furan ring, which may affect its bioactivity and chemical properties.
N-[1-(Furan-2-yl)ethyl]pyridine-3-carboxamide: Lacks the chlorine substituents, which may influence its reactivity and interactions with molecular targets.
Uniqueness
5,6-Dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide is unique due to the presence of both chlorine atoms and the furan ring, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential as a bioactive compound compared to its analogs.
Properties
IUPAC Name |
5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7(10-3-2-4-18-10)16-12(17)8-5-9(13)11(14)15-6-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVGRPGALKFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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